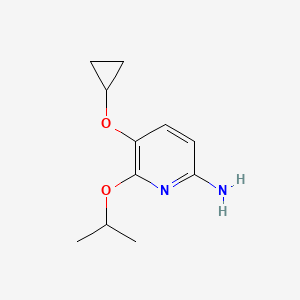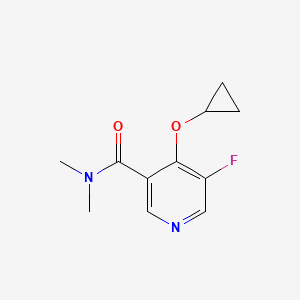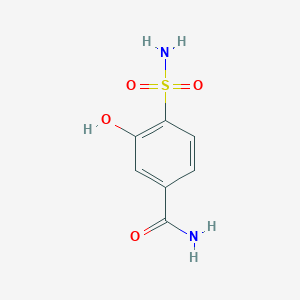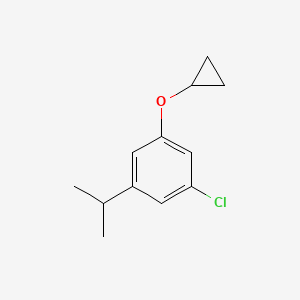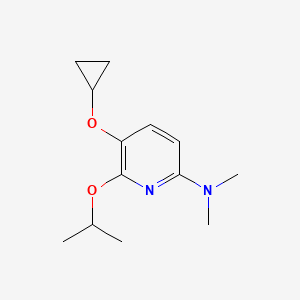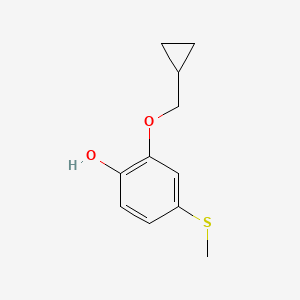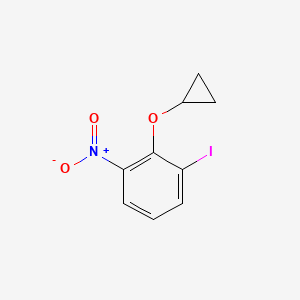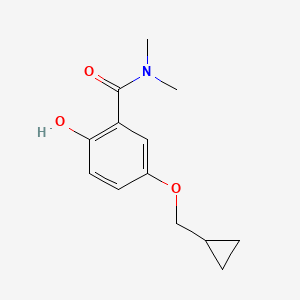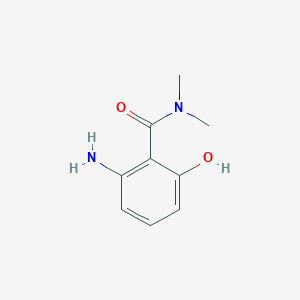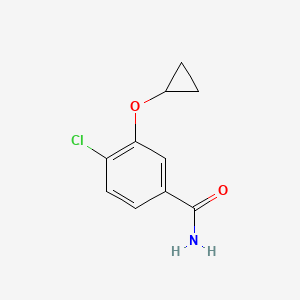
4-Chloro-3-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropoxybenzamide is an organic compound characterized by the presence of a chloro group, a cyclopropoxy group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropoxybenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanol in the presence of a suitable catalyst. The nitro group is then reduced to an amine, followed by acylation to form the benzamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-cyclopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Chloro-3-cyclopropoxybenzoic acid.
Reduction: 3-Cyclopropoxybenzamide.
Substitution: 4-Amino-3-cyclopropoxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopropoxy moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-methoxybenzamide
- 4-Chloro-3-ethoxybenzamide
- 4-Chloro-3-propoxybenzamide
Comparison: 4-Chloro-3-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. For example, the cyclopropoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological applications .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
4-chloro-3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI-Schlüssel |
JFKPGNBWQJHNKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



